2-(Ethylamino)-2-methylpropan-1-ol

Description

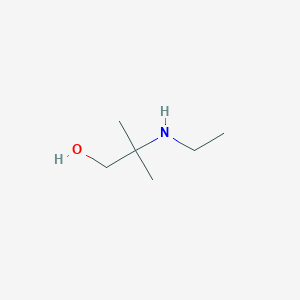

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(ethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-6(2,3)5-8/h7-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEPOQRXWWGDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82922-13-2 | |

| Record name | 2-(ethylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Ethylamino 2 Methylpropan 1 Ol

Oxidation Reactions of the Hydroxyl Moiety in 2-(Ethylamino)-2-methylpropan-1-ol

The primary alcohol group in this compound is susceptible to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. docbrown.info

Formation of Corresponding Carbonyl Compounds (Aldehydes and Ketones)

The oxidation of the primary hydroxyl group in this compound can yield 2-(ethylamino)-2-methylpropanal. This transformation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. docbrown.info The direct oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds can be challenging in organic synthesis, often necessitating protection/deprotection strategies. nih.govelsevierpure.com However, chemoselective methods have been developed to achieve this transformation directly. nih.govelsevierpure.com For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the aerobic oxidation of various unprotected amino alcohols to their carbonyl derivatives in good to high yields. nih.govelsevierpure.com

Secondary alcohols, in contrast, are oxidized to ketones. organic-chemistry.org While this compound is a primary alcohol, understanding the oxidation of secondary alcohols provides a broader context for alcohol oxidation reactions.

Investigation of Selective Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

The choice of oxidizing agent is crucial in determining the product of the oxidation of this compound.

Potassium Permanganate (KMnO4): A powerful oxidizing agent, KMnO4 can oxidize primary alcohols to carboxylic acids. quora.com The oxidation of amines with neutral potassium permanganate can be complex, potentially leading to aldehydes or ketones depending on the structure of the amine. quora.comquora.com Specifically, primary amines with a tertiary carbon attachment can be oxidized to tertiary nitroalkanes. quora.com Secondary amines can be oxidized to tetra-alkyl hydrazines or other products depending on the reaction conditions. quora.comdoubtnut.com

Chromium Trioxide (CrO3): This reagent, often used in the form of Jones reagent (a solution of CrO3 in aqueous sulfuric acid and acetone), is a strong oxidizing agent that can convert primary alcohols to carboxylic acids. organic-chemistry.orgorganic-chemistry.org However, by carefully controlling the reaction conditions, such as using pyridinium (B92312) chlorochromate (PCC), the oxidation can be stopped at the aldehyde stage. saskoer.ca Solvent-free oxidation using chromium trioxide supported on aluminum silicate (B1173343) has also been shown to be an efficient method for oxidizing primary alcohols to aldehydes. nih.gov

The selective oxidation of alcohols, especially in the presence of other oxidizable groups like amines, is a significant area of research. nih.gov Catalytic systems, such as those involving copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been developed for the chemoselective oxidation of alcohols to aldehydes and ketones under mild conditions. nih.gov

Reduction Reactions of this compound

The reduction of this compound is not a typical reaction for this class of compounds, as the alcohol and amine functional groups are already in a reduced state. However, derivatives of this compound, such as amides or esters formed from the functional groups, can be reduced.

Production of Amines and Modified Alcohols

Reduction reactions of derivatives of this compound can lead to the formation of modified amines and alcohols. For instance, if the hydroxyl group were to be oxidized to a carboxylic acid and then converted to an amide, the subsequent reduction of this amide would yield an amine where the original hydroxyl group is replaced by a CH2 group. jove.comjove.commasterorganicchemistry.com The reduction of amides is a key transformation that produces amines. jove.comjove.commasterorganicchemistry.comchemistrysteps.comucalgary.ca

Efficacy of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Lithium Aluminum Hydride (LiAlH4): This is a very strong reducing agent capable of reducing a wide range of functional groups, including amides, to amines. jove.comjove.commasterorganicchemistry.com The reduction of amides with LiAlH4 proceeds via a nucleophilic acyl substitution mechanism. jove.comjove.com It is important to note that LiAlH4 will reduce amides to amines, not back to the starting amino alcohol. ucalgary.ca

Sodium Borohydride (NaBH4): A milder reducing agent than LiAlH4, NaBH4 is typically used for the reduction of aldehydes and ketones to alcohols. It does not readily reduce carboxylic acids or amides. stackexchange.com However, in the presence of certain additives like iodine or sulfuric acid, the reducing power of NaBH4 can be enhanced to reduce α-amino acids to β-amino alcohols. stackexchange.comthieme-connect.comtsijournals.com Procedures have been developed for the reduction of N-protected amino acid esters to the corresponding alcohols using NaBH4 with the slow addition of methanol. oup.com

Substitution Reactions Involving the Ethylamino Group of this compound

The secondary amine functionality in this compound can undergo substitution reactions, primarily N-alkylation, to form tertiary amines.

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon atoms. fiveable.me This reactivity allows for the N-alkylation of the secondary amine with alkyl halides. jst.go.jp However, the direct alkylation of amines can be challenging to control, often leading to overalkylation and the formation of a mixture of products. nih.govacs.org

To achieve selective mono-N-alkylation, specific reagents and conditions are often employed. For instance, cesium hydroxide (B78521) has been used to promote the selective N-alkylation of primary amines to secondary amines, suppressing overalkylation. acs.org Other methods for the synthesis of secondary and tertiary amines include reductive alkylation and the use of protecting groups. acs.orgorganic-chemistry.org The reaction of a halogenoalkane with ammonia (B1221849) or a primary amine is a classic example of nucleophilic substitution that can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts if not controlled. chemguide.co.ukstudymind.co.uk

Derivatization with Halogenated Compounds

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to react with electrophilic halogenated compounds, such as alkyl halides, through nucleophilic substitution.

The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu This direct alkylation results in the formation of a more substituted tertiary amine. The reaction produces a hydrohalic acid (HX) as a byproduct, which will react with a second equivalent of the starting amine to form an ammonium halide salt. msu.edu To drive the reaction to completion, a 2:1 ratio of amine to alkyl halide is often used, or a non-nucleophilic base is added to scavenge the acid byproduct. msu.edu

Further alkylation of the resulting tertiary amine can occur, especially with reactive alkylating agents, leading to the formation of a quaternary ammonium salt. msu.edu The reaction of the hydroxyl group with certain halogenating agents, like thionyl chloride (SOCl₂), can also occur, converting the alcohol to an alkyl chloride. A patent describing the reaction of the similar compound 2-(dimethylamino)-2-methylpropan-1-ol (B1265713) with SOCl₂ illustrates this type of transformation, where the hydroxyl group is converted to a chloro group. google.com

Table 1: Reactivity with Halogenated Compounds

| Reactant Type | Functional Group Involved | Primary Product Type | Reaction Mechanism |

| Alkyl Halide (e.g., R-Br) | Secondary Amine | Tertiary Amine | SN2 |

| Excess Alkyl Halide | Tertiary Amine | Quaternary Ammonium Salt | SN2 |

| Halogenating Agent (e.g., SOCl₂) | Primary Alcohol | Alkyl Halide | Nucleophilic Acyl Substitution |

Amine Reactivity in the Presence of Strong Bases

Amines are inherently basic due to the lone pair of electrons on the nitrogen atom. libretexts.org Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edulibretexts.org The reactivity of this compound in the presence of a strong base depends on the strength of the base used.

When treated with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), the N-H proton of the secondary amine can be removed. libretexts.org This deprotonation generates a highly reactive amide anion. Similarly, a strong base can deprotonate the hydroxyl group to form an alkoxide. Alkoxides are stronger bases and more potent nucleophiles than the corresponding alcohols. msu.edu The formation of these anionic species significantly enhances the nucleophilicity of the molecule, making it more reactive toward electrophiles.

Condensation and Dehydration Pathways of this compound

Condensation and dehydration reactions are key pathways for modifying the structure of this compound, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds.

Formation of Imines and Enamines

The reaction of amines with aldehydes or ketones is a classic condensation reaction that results in the formation of imines or enamines. ebsco.com Primary amines react with carbonyl compounds to form imines (Schiff bases). chadsprep.comlibretexts.org However, this compound is a secondary amine. The reaction of a secondary amine with an aldehyde or a ketone yields an enamine. libretexts.orgorgoreview.com

The mechanism for enamine formation is an acid-catalyzed, reversible process. libretexts.org It begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then yields a neutral carbinolamine. libretexts.org The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The water molecule is eliminated, forming a positively charged iminium ion. In the final step, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in the formation of the carbon-carbon double bond of the enamine. libretexts.orgyoutube.com

Dehydration to Unsaturated Analogs under Acidic Conditions

The primary alcohol functional group of this compound can undergo dehydration under strong acidic conditions (e.g., concentrated sulfuric or phosphoric acid) and heat to form an alkene. science-revision.co.ukchemguide.co.uklibretexts.org This elimination reaction removes the hydroxyl group and a hydrogen atom from an adjacent carbon.

The mechanism for this reaction depends on the alcohol substrate. libretexts.org For primary alcohols like this compound, the reaction generally proceeds through an E2 mechanism. libretexts.orgvedantu.com The process involves three main steps:

Protonation: The hydroxyl group is protonated by the strong acid to form an alkyloxonium ion, which is an excellent leaving group. science-revision.co.uk

Elimination: In a concerted step, a base (like the conjugate base of the acid or another alcohol molecule) removes a proton from an adjacent carbon atom while the alkyloxonium ion (as a water molecule) departs. libretexts.org

Alkene Formation: A double bond is formed between the two carbon atoms.

In the case of this compound, dehydration would lead to the formation of 2-(ethylamino)-2-methylprop-1-ene.

Degradation Mechanisms of this compound and Related Amino Alcohols

The stability of amino alcohols is a critical factor in industrial applications, particularly where they are subjected to high temperatures and oxidative environments. Degradation leads to loss of the active compound and the formation of potentially problematic byproducts. researchgate.net

Thermal Degradation Processes and Product Identification

While specific degradation studies on this compound are limited, extensive research on the closely related and structurally similar compound 2-Amino-2-methylpropan-1-ol (AMP) provides significant insight into the likely degradation pathways. nih.govusn.no

Thermal degradation of AMP, particularly in the presence of CO₂, occurs at elevated temperatures (above 120°C). usn.no The primary degradation mechanism involves the formation of an oxazolidinone ring. nih.govusn.no For AMP, the major thermal degradation product is 4,4-dimethyl-2-oxazolidinone (DMOZD). nih.gov This is believed to form through the cyclization of the AMP carbamate (B1207046), an intermediate formed in the presence of CO₂. nih.gov

Other identified thermal degradation products of AMP include ammonia and compounds formed from further reactions, such as 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP). nih.gov The rate of degradation is observed to increase with higher temperatures and greater CO₂ loading. nih.govusn.no Given the structural similarity, this compound is expected to follow analogous degradation pathways, likely forming N-ethyl substituted oxazolidinones and other related products under thermal stress.

Table 2: Identified Thermal Degradation Products of 2-Amino-2-methylpropan-1-ol (AMP) (as a model for this compound)

| Degradation Product | Chemical Formula | Formation Pathway/Notes | Reference(s) |

| 4,4-dimethyl-2-oxazolidinone (DMOZD) | C₅H₉NO₂ | Dominant product; formed via cyclization of AMP carbamate. | nih.gov |

| 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP) | C₈H₂₀N₂O | Formed from the reaction of two AMP molecules. | nih.gov |

| Ammonia | NH₃ | Common degradation product from the amine group. | nih.gov |

| Acetone | C₃H₆O | Identified as a product of thermal degradation. | nih.gov |

OH-Initiated Degradation under Atmospheric Conditions

The primary removal process for many volatile organic compounds (VOCs) in the troposphere is initiated by reaction with the hydroxyl radical (OH). rsc.org This reaction typically proceeds via hydrogen abstraction from the organic molecule, leading to the formation of a carbon-centered radical, which then undergoes further reactions in the presence of atmospheric oxygen. rsc.org

For alkanolamines, the OH radical can abstract a hydrogen atom from several sites: the C-H bonds of the alkyl chain, the C-H bonds of the substituent on the nitrogen atom, the N-H bond of the amino group, and the O-H bond of the alcohol group. The preferred abstraction site depends on the bond dissociation energies of the various H-atoms in the molecule.

In the case of the related compound 2-Amino-2-methyl-1-propanol (B13486) (AMP), theoretical and experimental studies have shown that hydrogen abstraction by OH radicals occurs predominantly from the –CH2– group (>70%), with minor contributions from the –NH2 group (5–20%) and the –CH3 groups (5–10%). whiterose.ac.ukresearchgate.net Abstraction from the hydroxyl group (-OH) is considered negligible under atmospheric conditions. whiterose.ac.ukresearchgate.net The experimental rate coefficient for the reaction of AMP with the OH radical at 300 K has been determined to be (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. whiterose.ac.ukresearchgate.net

Spectroscopic and Structural Characterization of 2 Ethylamino 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the atomic connectivity and chemical environment can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the adjacent protons. The spectrum of 2-(Ethylamino)-2-methylpropan-1-ol is expected to show distinct signals for each unique proton environment.

The key proton environments in the molecule are:

The two equivalent methyl groups attached to the quaternary carbon.

The methylene (B1212753) group of the ethyl substituent (-CH₂-CH₃).

The methyl group of the ethyl substituent (-CH₂-CH₃).

The methylene group adjacent to the hydroxyl group (-CH₂OH).

The protons of the hydroxyl (-OH) and amino (-NH) groups.

The chemical shifts of these protons are influenced by the electronegativity of nearby atoms (oxygen and nitrogen) and their spatial arrangement. For instance, the protons on the carbon adjacent to the hydroxyl group are expected to be deshielded and appear at a lower field compared to the alkane protons. The signals for the -OH and -NH protons can be broad and their chemical shifts are often variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info Adding deuterium (B1214612) oxide (D₂O) to the sample can help identify these peaks, as the labile protons will be exchanged with deuterium, causing their signals to disappear from the ¹H NMR spectrum. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analysis of similar structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂-C | ~1.0-1.2 | Singlet (s) | 6H |

| -CH₂-CH₃ (ethyl) | ~1.0-1.2 | Triplet (t) | 3H |

| -CH₂-CH₃ (ethyl) | ~2.5-2.7 | Quartet (q) | 2H |

| -CH₂OH | ~3.3-3.5 | Singlet (s) | 2H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule (two methyl carbons are chemically equivalent).

The expected ¹³C NMR signals are:

A signal for the two equivalent methyl carbons attached to the quaternary carbon.

A signal for the quaternary carbon itself.

A signal for the methylene carbon adjacent to the hydroxyl group.

A signal for the methylene carbon of the ethyl group.

A signal for the methyl carbon of the ethyl group.

The chemical shifts are influenced by the neighboring atoms, with carbons bonded to electronegative oxygen and nitrogen atoms appearing at a lower field (higher ppm value). docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on spectral data from public databases like PubChem and analysis of similar structures. docbrown.infonih.gov

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₃-CH₂- | ~15 |

| (C H₃)₂-C | ~25 |

| -C H₂-CH₃ | ~45 |

| -(C H₃)₂C - | ~55 |

| -C H₂OH | ~70 |

While 1D NMR spectra provide significant structural information, two-dimensional (2D) NMR techniques can be employed for unambiguous assignment of all proton and carbon signals and to confirm the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the protons of the ethyl group, showing a cross-peak between the methylene (-CH₂) and methyl (-CH₃) signals. This helps to definitively identify the ethyl fragment within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached protons. For example, the ¹H signal for the -CH₂OH group at ~3.3-3.5 ppm would show a correlation to the ¹³C signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity involving quaternary carbons (which have no attached protons). For instance, the protons of the two geminal methyl groups would show a correlation to the quaternary carbon, the -CH₂OH carbon, and the methylene carbon of the ethyl group, confirming the core structure of the molecule.

These advanced techniques, while not always necessary for a simple structure like this compound, provide an irrefutable confirmation of the atomic connectivity. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. iitm.ac.in

The hydroxyl (-OH) group is a strong absorber in the IR spectrum and gives rise to characteristic vibrational bands.

O-H Stretching: The most prominent feature is the O-H stretching vibration (νO-H). In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this appears as a sharp band around 3620-3670 cm⁻¹. msu.edu However, in a pure sample (liquid film) or concentrated solution, extensive intermolecular hydrogen bonding occurs between the -OH and -NH groups. This hydrogen bonding weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become very broad and intense, typically appearing in the range of 3200-3500 cm⁻¹. msu.educore.ac.uk Intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom is also possible in amino alcohols, which would further influence this absorption. researchgate.net

O-H Bending: The in-plane bending vibration (δO-H) of the hydroxyl group is typically observed in the region of 1440–1260 cm⁻¹. core.ac.uk

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (νC-O) in primary alcohols like this compound gives a strong absorption in the range of 1050-1085 cm⁻¹. docbrown.info

The secondary amine (-NH) group also has characteristic vibrational modes.

N-H Stretching: The N-H stretching vibration (νN-H) for secondary amines typically appears as a single, medium-to-weak band in the 3300-3500 cm⁻¹ region. msu.edu This band is often less intense and sharper than the O-H stretching band but can be obscured by it in the spectrum of this compound due to overlapping.

N-H Bending: The in-plane bending or "scissoring" vibration (δN-H) for secondary amines occurs in the range of 1550-1650 cm⁻¹. researchgate.net This absorption is typically of medium to strong intensity.

C-N Stretching: The C-N stretching vibration (νC-N) is found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. core.ac.uk This band is often of medium to weak intensity and can be coupled with other vibrations.

Raman spectroscopy is complementary to IR spectroscopy. While the polar O-H and N-H bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds often show stronger signals in the Raman spectrum, providing a more complete picture of the molecule's vibrational characteristics. mdpi.com For example, the symmetric stretching of the C-C backbone would be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (H-bonded) | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Secondary Amine (-NH) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Strong |

| N-H Bend | Secondary Amine (-NH) | 1550 - 1650 | Medium |

| C-O Stretch | Primary Alcohol | 1050 - 1085 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

Fingerprint Region Analysis for Unique Molecular Identification

The infrared (IR) spectrum of a molecule is a unique characteristic that arises from the absorption of infrared radiation, causing molecular vibrations. While some absorptions at higher wavenumbers can be attributed to specific functional groups, the region from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. libretexts.org This region contains a complex series of absorptions caused by the combination of bending and stretching vibrations of the entire molecular skeleton. libretexts.orgdocbrown.info The pattern of peaks in the fingerprint region is unique to each compound, making it a powerful tool for unambiguous identification when compared against a reference spectrum. libretexts.orgdocbrown.info

For this compound, the fingerprint region is characterized by a confluence of vibrations from its various structural components. Key vibrations expected in this region include:

C-O Stretching: Alcohols typically show a strong C-O stretching absorption between 1260-1050 cm⁻¹. libretexts.org

C-N Stretching: Aliphatic amines exhibit C-N stretching vibrations in the 1250-1020 cm⁻¹ range.

C-H Bending: Bending vibrations (scissoring, wagging, twisting) from the ethyl and methyl groups contribute to the complexity of this region. pg.edu.pl

C-C Skeletal Vibrations: The carbon backbone of the molecule produces a series of unique absorptions. For instance, a grouping with a gem-dimethyl structure (-C(CH₃)₂) can show characteristic skeletal vibrations. docbrown.info

The combination of these vibrational modes creates a detailed and specific pattern. While the IR spectra of similar molecules like propan-1-ol and propan-2-ol show similar absorptions in the functional group region, their fingerprint regions are distinctly different, allowing for clear differentiation. libretexts.org Likewise, the specific arrangement of the ethylamino and hydroxymethyl groups attached to a tertiary carbon in this compound results in a unique spectral fingerprint, indispensable for its positive identification.

Table 1: Expected IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500-3200 (Broad) |

| N-H (Amine) | Stretching | 3500-3300 (Medium) |

| C-H (Alkyl) | Stretching | 3000-2850 (Strong) |

| C-O (Alcohol) | Stretching | 1260-1050 (Strong) |

| C-N (Amine) | Stretching | 1250-1020 (Medium) |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound. The molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. tutorchase.com The pattern of these fragments is predictable and serves as a roadmap to the original molecular structure. libretexts.org

For this compound (molecular weight: 117.19 g/mol ), the molecular ion peak [C₆H₁₅NO]⁺• would be observed at a mass-to-charge ratio (m/z) of 117. nih.gov Due to the presence of a single nitrogen atom, this molecular ion has an odd m/z value, consistent with the nitrogen rule. miamioh.edu

The primary fragmentation mechanism for amino alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen) due to the stabilization of the resulting cation. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the Nitrogen: Loss of an ethyl radical (•CH₂CH₃, 29 Da) is a highly favorable pathway, leading to a prominent peak at m/z 88. This fragment, [C₄H₁₀NO]⁺, is stabilized by the nitrogen atom.

Alpha-cleavage adjacent to the Oxygen: Loss of a hydroxymethyl radical (•CH₂OH, 31 Da) would result in a fragment at m/z 86, [C₅H₁₂N]⁺. In primary alcohols, the fragment ion [CH₂OH]⁺ at m/z 31 is often characteristic. libretexts.org

Loss of a Methyl Group: Cleavage of a C-C bond to lose a methyl radical (•CH₃, 15 Da) from the quaternary center would yield a fragment at m/z 102.

Loss of Water: Alcohols can undergo dehydration, losing a water molecule (H₂O, 18 Da), which would produce a peak at m/z 99. tutorchase.com

The most abundant fragment ion is designated as the base peak. For tertiary alcohols like the related 2-methylpropan-2-ol, the alpha-cleavage product is often the base peak due to the formation of a stable tertiary carbocation. docbrown.info Similarly, for this compound, the fragment from alpha-cleavage is expected to be very significant.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass/Charge (m/z) | Lost Neutral Fragment |

|---|---|---|

| [C₆H₁₅NO]⁺• (Molecular Ion) | 117 | - |

| [C₅H₁₂NO]⁺ | 102 | •CH₃ |

| [C₆H₁₃N]⁺• | 99 | H₂O |

| [C₄H₁₀NO]⁺ | 88 | •C₂H₅ |

X-ray Diffraction Studies on this compound and its Analogs

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. scispace.com

While specific crystallographic data for this compound is not widely published, studies on its analogs provide significant insight. For example, the crystal structure of a related pyrimidine (B1678525) amine derivative, synthesized using an ethylamine (B1201723) precursor, was determined to be monoclinic with the space group P 21/n. rjlbpcs.com The determination of crystal systems, space groups, and unit cell dimensions (e.g., a, b, c, α, β, γ) are fundamental outputs of an XRD study. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Different polymorphs of the same compound can have different physical properties. Analysis of intermolecular interactions can help rationalize the existence of polymorphs where molecules adopt different conformations or packing arrangements. mdpi.com

The crystal packing of this compound is dominated by hydrogen bonding. The molecule contains two hydrogen bond donors (the -OH and -NH- groups) and two hydrogen bond acceptors (the oxygen and nitrogen atoms). nih.govchem960.com These interactions are crucial in dictating the supramolecular architecture of the crystal. rsc.org

Protonation of the ethylamino group to form an ammonium (B1175870) salt, such as this compound hydrochloride, significantly alters the molecule's electronic and structural properties. nih.govcymitquimica.com This change has a profound impact on the crystal structure.

Studies on analogous amino alcohols show that protonation of the nitrogen atom changes the primary hydrogen bond donor from a neutral amine to a charged ammonium group (-NH₂⁺-). researchgate.net This results in the formation of strong, charge-assisted hydrogen bonds, typically between the ammonium group and the counter-ion (e.g., Cl⁻). researchgate.net The formation of these strong interactions can lead to significant changes in the molecular conformation, particularly in the torsion angles of the flexible carbon backbone, and a complete reorganization of the crystal packing to accommodate the new, dominant intermolecular forces. researchgate.net For instance, a packing arrangement dominated by O-H···N bonds in the neutral form may shift to one dominated by N-H⁺···Cl⁻ and O-H···Cl⁻ interactions in the hydrochloride salt. researchgate.net

Computational and Theoretical Studies on 2 Ethylamino 2 Methylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to study amino alcohols for applications such as CO2 capture. acs.orgacs.org In these studies, DFT is employed to analyze reaction mechanisms, such as the formation of carbamates and bicarbonates. acs.org For instance, research on 2-amino-2-methyl-1-propanol (B13486) (AMP) using DFT with a continuum solvation model has shown that while the formation of a zwitterion intermediate is kinetically feasible, the final product is dominated by the more thermodynamically stable bicarbonate. researchgate.net

DFT calculations provide key parameters that describe molecular reactivity. These quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for understanding the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.netchimicatechnoacta.ru A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net

| Parameter | Significance | Typical Application for Amino Alcohols |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts sites for electrophilic attack (e.g., reaction with oxidants). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts sites for nucleophilic attack (e.g., reaction with CO2). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A smaller gap suggests higher reactivity in processes like CO2 capture or atmospheric degradation. researchgate.net |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| NBO Charges | Natural Bond Orbital analysis provides localized atomic charges. | Identifies reactive sites, such as the basic nitrogen atom and the acidic hydrogen of the hydroxyl group. rsc.org |

This table describes quantum chemical parameters typically calculated using DFT to assess the reactivity of amino alcohols.

DFT is also used to predict spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be used to identify and characterize the molecule and its reaction products. arxiv.org

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for energetic and geometric predictions, albeit at a greater computational expense. High-level methods like G3B3, G3MP2, and G4 are often used to establish reliable thermochemical data for amino alcohols when experimental results are unavailable or inconsistent. iaea.orghbku.edu.qa

These methods are particularly valuable for creating a precise potential energy surface for a reaction, allowing for accurate calculation of bond dissociation energies and the energy barriers of reaction pathways. For example, in the study of the atmospheric degradation of AMP initiated by hydroxyl (OH) radicals, high-level ab initio calculations (CCSD(T*)-F12a) were used to refine the energies of transition states, ensuring the accuracy of the predicted reaction rates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govacs.org MD simulations provide a detailed view of conformational changes, solvent effects, and transport properties like diffusion and viscosity. nih.govsci-hub.sersc.org

For a flexible molecule like 2-(Ethylamino)-2-methylpropan-1-ol, numerous conformations exist due to the rotation around single bonds. MD simulations can explore the conformational landscape and determine the relative populations of different conformers. This is crucial as the reactivity of the molecule can depend on its shape; for instance, the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups can affect the molecule's properties. arxiv.org

In the context of CO2 capture, MD simulations are used to understand the behavior of concentrated aqueous amine solutions. nih.govacs.orgrsc.org These studies investigate properties such as:

Solution Structure: How amine and water molecules arrange themselves, including the extent of hydrogen bonding and the formation of clusters. nih.govsci-hub.se

Diffusion Coefficients: How quickly molecules move through the solution, which impacts mass transfer and reaction rates. nih.govacs.org

Viscosity: A key parameter for the engineering design of absorption columns.

Studies on similar alkanolamines show that while some, like monoethanolamine (MEA), are well-solvated by water, others with more hydrophobic groups can exhibit self-aggregation. nih.govacs.org The diffusion coefficients in these solutions are found to decrease as the amine concentration increases. nih.gov

Thermochemical and Kinetic Modeling of Reactions Involving this compound

Building on the energetic data from quantum chemistry, thermochemical and kinetic modeling aims to predict the rates and outcomes of chemical reactions under specific conditions of temperature and pressure.

The reaction rate coefficient (k) quantifies the speed of a chemical reaction and is fundamentally important for any kinetic model. Theoretical calculations can predict these coefficients using transition state theory (TST). A study on the atmospheric oxidation of AMP by OH radicals provides a clear example of this process. nih.govacs.org

| Reaction Pathway | Theoretical Branching Ratio (%) at 298 K | Derived Experimental Branching Ratio (%) |

| H-abstraction from -CH2- | 90 | 70 |

| H-abstraction from -NH2 | 5 | 24 |

| H-abstraction from -CH3 | 5 | 6 |

This table presents the calculated and experimentally derived branching ratios for the reaction of OH radicals with 2-amino-2-methyl-1-propanol (AMP), a proxy for this compound. The data highlights that H-abstraction from the -CH₂- group is the dominant degradation pathway. nih.govacs.org

For complex reactions, especially those in the gas phase at varying pressures, the system may not be in thermal equilibrium. Master equation modeling is a powerful technique used to account for the pressure and temperature dependence of reaction rates and branching ratios. nih.govunit.no

In the atmospheric degradation of AMP, master equation calculations were used to simulate the reaction kinetics under atmospheric conditions. nih.govunit.no This modeling confirmed that the reaction has very little pressure dependence between 1 and 1000 mbar. nih.gov Such models are essential for accurately predicting the atmospheric lifetime and the formation of secondary products from the degradation of volatile amines.

Theoretical Prediction of Intermolecular Interactions and Thermodynamic Properties

Theoretical models allow for the prediction of macroscopic thermodynamic properties from molecular-level interactions. These predictions are vital for process design, simulation, and optimization where experimental data may be scarce or difficult to obtain.

Excess molar volume (VE) and excess or deviation in isentropic compressibility (κsE) are important thermodynamic properties that provide information about the nature and strength of intermolecular interactions in liquid mixtures. A negative VE value typically suggests strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact packing of molecules. Conversely, a positive VE value indicates the predominance of weaker interactions or the breaking of self-associated structures of the components upon mixing.

For alkanolamine mixtures, theoretical estimation of these properties is often achieved using empirical or semi-empirical models fitted to experimental data. The Redlich-Kister equation is a widely used polynomial model to correlate excess properties as a function of mole fraction. scielo.org.mxscielo.org.mxresearchgate.net Studies on similar systems, such as aqueous blends of 2-amino-2-methyl-1-propanol (AMP), have successfully used this approach to fit experimental data and obtain binary parameters that describe the behavior of the mixture. scielo.org.mxscielo.org.mxresearchgate.net

The general form of the Redlich-Kister equation for a binary mixture is:

YE = x1x2 Σ Ai(x1 - x2)i

where YE is the excess property (e.g., VE), x1 and x2 are the mole fractions of the components, and Ai are the adjustable binary parameters determined from experimental data.

Interactive Table: Illustrative Redlich-Kister Parameters for VE of a Hypothetical Binary Mixture

This table illustrates the type of parameters that would be determined to model the excess molar volume of a binary mixture containing this compound (Component 1) and Water (Component 2) at a given temperature. Note: These values are for illustrative purposes only.

| Parameter | Value (cm³·mol⁻¹) | Standard Deviation |

| A₀ | -1.5 | 0.02 |

| A₁ | 0.4 | 0.03 |

| A₂ | -0.1 | 0.02 |

The Prigogine–Flory–Patterson (PFP) theory is another theoretical framework used to predict excess molar volumes, which considers contributions from interactional, free volume, and internal pressure effects. mdpi.comresearchgate.net

For this compound (structure: CH₃CH₂-NH-C(CH₃)₂-CH₂OH), the molar heat capacity can be estimated by summing the contributions of its constituent groups. Based on established group additivity schemes for alkanolamines, the molecule can be broken down as follows:

2 x [C] (tertiary carbon)

2 x [CH₃] (methyl group)

2 x [CH₂] (methylene group)

1 x [NH] (secondary amine group)

1 x [OH] (hydroxyl group)

Interactive Table: Group Contributions to Molar Heat Capacity (Cp) at Different Temperatures

The following table provides examples of group contribution values for calculating Cp, based on data from studies on alkanolamines. psu.edu

| Group | Contribution at 299.1 K (J·mol⁻¹·K⁻¹) | Contribution at 348.5 K (J·mol⁻¹·K⁻¹) | Contribution at 397.8 K (J·mol⁻¹·K⁻¹) |

| CH₂ | 29.8 | 34.6 | 40.5 |

| OH | 41.6 | 54.3 | 64.9 |

| NH | 47.9 | 57.3 | 66.7 |

| C | -16.0 | -14.2 | -10.1 |

| CH₃ | Not directly provided, but part of alkane backbone | Not directly provided | Not directly provided |

Using a more comprehensive group additivity analysis, a single equation can be developed to model the heat capacities of a family of compounds over a range of temperatures, often showing average deviations of less than 3%. researchgate.net

Vapor-liquid equilibrium (VLE) data is essential for the design and operation of separation processes like distillation and absorption. For multi-component systems involving this compound, such as in aqueous solutions for gas treating, thermodynamic models are used to predict the phase behavior.

Commonly used models include activity coefficient models like UNIQUAC (UNIversal QUasi-chemical Activity Coefficient) and equations of state such as SAFT (Statistical Associating Fluid Theory). researchgate.netresearchgate.net The UNIQUAC model, for instance, calculates activity coefficients based on two parts: a combinatorial part that accounts for molecular size and shape differences, and a residual part that accounts for energetic interactions between functional groups. researchgate.net

The model relies on binary interaction parameters that are typically regressed from experimental VLE data. For a binary system of this compound (1) and water (2), two interaction parameters, a₁₂ and a₂₁, would be determined.

Interactive Table: Illustrative UNIQUAC Binary Interaction Parameters

This table shows representative UNIQUAC parameters for a hypothetical system. These parameters are temperature-dependent and are crucial for accurate VLE predictions. Note: These values are for illustrative purposes only.

| Parameter | Value (K) |

| a₁₂ (Component 1 - Component 2) | 150.5 |

| a₂₁ (Component 2 - Component 1) | -90.2 |

These models allow for the calculation of bubble points, dew points, and phase compositions over a wide range of temperatures, pressures, and compositions, which is critical for process simulation. researchgate.net

Addressing Discrepancies Between Computational Models and Experimental Data

While computational models are invaluable, discrepancies between theoretical predictions and experimental results are common and arise from several sources. youtube.com Understanding these discrepancies is key to refining the models and improving their predictive accuracy.

One primary source of error is the simplification inherent in the models. youtube.com For example, group additivity methods assume that the contribution of a functional group is independent of the rest of the molecule, which is not always true, especially in molecules with significant steric hindrance or intramolecular interactions.

In VLE and excess property modeling, the accuracy of the prediction is highly dependent on the quality of the experimental data used to fit the model parameters (e.g., Redlich-Kister or UNIQUAC parameters). scielo.org.mxacs.org Deviations can occur when applying a model outside the temperature, pressure, or composition range for which it was parameterized.

Furthermore, computational simulations rely on force fields or quantum mechanical approximations that may not perfectly capture all the complex intermolecular forces at play. For instance, the subtle effects of hydrogen bonding networks in aqueous amine solutions are notoriously difficult to model with perfect accuracy. This can lead to deviations in predicted properties like density, viscosity, and heat capacity. acs.org

Advanced Chemical Applications and Derivatization of 2 Ethylamino 2 Methylpropan 1 Ol

Role as a Critical Building Block in Complex Organic Synthesis

The bifunctional nature of 2-(Ethylamino)-2-methylpropan-1-ol, combined with its specific stereochemistry, establishes it as a crucial building block in the field of organic synthesis. ambeed.combldpharm.combldpharm.com Its amine and alcohol groups offer multiple reaction sites for constructing more complex molecular architectures.

This compound serves as a precursor or intermediate in the synthesis of more elaborate molecules. ontosight.ai Its structure can be incorporated into larger frameworks through various chemical transformations. The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective reactions to build specialized structures. For instance, amino alcohols are foundational in creating analogs of known compounds; similar structures are used in the synthesis of new ethambutol (B1671381) analogs, highlighting the utility of the amino alcohol motif in developing novel chemical entities. mdpi.com The reactivity of the amine and hydroxyl groups allows for the introduction of diverse functionalities, making it a versatile starting material for molecules designed for applications in materials science and specialty chemicals. ontosight.ai

Table 1: Properties of this compound as a Synthetic Building Block

| Property | Description | Synthetic Relevance |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | Provides a compact carbon backbone with nitrogen and oxygen heteroatoms. nih.gov |

| Functional Groups | Secondary Amine (-NH-), Primary Alcohol (-OH) | Offers two distinct reactive sites for derivatization and molecular assembly. ontosight.ai |

| Steric Hindrance | Gem-dimethyl groups adjacent to the functional groups | Influences regioselectivity and stereoselectivity in reactions, potentially leading to specific isomers. |

| Versatility | Can undergo N-alkylation, acylation, oxidation, and esterification. | Enables its incorporation into a wide range of complex target molecules, including surfactants and other custom chemicals. smolecule.com |

The amino alcohol structure is a common feature in many biologically active compounds and their intermediates. ontosight.ai While specific drug synthesis pathways involving this compound are proprietary, its role as a precursor for pharmaceutical intermediates is well-established due to its structural characteristics. ontosight.ai The synthesis of redox derivatives of active pharmaceutical compounds sometimes involves the transformation of functional groups, and amino alcohols can serve as stable precursors or targets in such multi-step synthetic processes. google.com Compounds with similar structures, such as other substituted propanolamines, are known intermediates in the synthesis of various therapeutic agents, where the amino and hydroxyl groups are essential for building the final molecular scaffold. ontosight.ai

Application as a Corrosion Inhibitor

This compound is recognized for its efficacy as a corrosion inhibitor, particularly for protecting metal substrates in aggressive environments. smolecule.com Its protective action stems from its ability to form a barrier between the metal and corrosive agents. wikipedia.org

The primary mechanism by which this compound inhibits corrosion involves the formation of a protective, passivating film on the metal surface. wikipedia.org This film acts as a physical barrier, preventing corrosive substances like oxygen, water, and ions from reaching the metal. The inhibitor molecule helps to stabilize the naturally forming hydroxide (B78521) layer on the metal. smolecule.com In aqueous systems, amine-based inhibitors can function as anodic inhibitors, where the molecule's anionic form (in equilibrium) adsorbs onto the anodic sites of the metal, or as mixed inhibitors, affecting both anodic and cathodic reactions. core.ac.uk The presence of the inhibitor molecule strengthens this surface film, significantly decreasing the rate of metallic corrosion.

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface at the metal-liquid interface. smolecule.com The molecule possesses features that facilitate strong adsorption through chemisorption. The lone pair of electrons on the nitrogen atom in the ethylamino group can form a coordinate bond with the vacant d-orbitals of the metal atoms. core.ac.uk

This adsorption process is influenced by several factors, including the composition of the fluid, the nature of the metal, and the concentration of the inhibitor. wikipedia.org The organic part of the molecule, the ethyl and methyl groups, creates a hydrophobic layer that repels water and other corrosive agents from the surface. This dual-action—covalent bonding via the nitrogen and hydrophobic shielding from the alkyl groups—results in a dense, stable, and effective inhibitory layer.

| Temperature | Higher temperatures can increase the rate of corrosion but may also affect the stability and integrity of the adsorbed inhibitor film. |

Utilization in Polymer Chemistry as a Stabilizer (e.g., Polyurethane Foams)

While detailed public research on the specific use of this compound in polyurethane (PU) foams is limited, its structural characteristics strongly suggest its potential as a reactive catalyst or stabilizer in these systems. Its utility can be inferred by comparing it to structurally similar amino alcohols that are widely used in the polymer industry.

Many low-molecular-weight amino alcohols, such as dimethylaminoethanol (B1669961) and 2-amino-2-methyl-1-propanol (B13486), are employed as catalysts in the production of PU foams. nih.govgoogleapis.com These catalysts facilitate the reaction between the polyol and isocyanate components. justia.com The amine functionality is crucial for this catalytic activity, while the hydroxyl group allows the molecule to react with isocyanate groups and become covalently bonded into the final polymer matrix. This incorporation prevents the catalyst from leaching out of the finished product, which is a desirable feature for creating low-emission materials. googleapis.com

Table 3: Structural Comparison with Known Polyurethane Foam Additives

| Compound | Key Functional Groups | Role in PU Foam | Potential Role of this compound |

|---|---|---|---|

| Dimethylaminoethanol | Tertiary Amine, Primary Alcohol | Reactive catalyst, promotes the isocyanate-polyol reaction. | The secondary amine can act as a catalyst, and the primary alcohol allows for incorporation into the polymer matrix. |

| 2-Amino-2-methyl-1-propanol | Primary Amine, Primary Alcohol | Reactive catalyst, pH stabilizer. nih.gov | Similar functionality, with the ethyl group potentially modifying its reactivity and compatibility with the polymer system. |

| Triethanolamine | Tertiary Amine, Three Primary Alcohols | Crosslinking agent and reactive catalyst, increases foam hardness. | Could act as a chain terminator or modifier due to having only one hydroxyl group, influencing the foam's physical properties. |

Investigation of this compound in Carbon Dioxide Capture Technologies

The molecular structure of this compound, featuring bulky alkyl groups (methyl and ethyl) adjacent to the amino group, categorizes it as a sterically hindered amine. This structural motif is highly significant in the context of CO2 capture, suggesting properties that could be advantageous compared to non-hindered amines like monoethanolamine (MEA).

Primary and non-hindered secondary amines typically react with carbon dioxide to form stable carbamates, consuming two moles of amine for every one mole of CO2 captured. This limits the theoretical maximum loading capacity to 0.5 mol CO2 per mol of amine.

In contrast, sterically hindered amines like AMP, and by extension this compound, are known to favor a different reaction pathway. nih.govrsc.org The bulky groups around the nitrogen atom make the formation of a stable carbamate (B1207046) intermediate sterically unfavorable. nih.gov Instead, the amine primarily acts as a base, facilitating the hydration of CO2 to form bicarbonate. rsc.org This mechanism is described by the following reactions:

CO2 Hydrolysis (Base-Catalyzed): R¹R²NH + H₂O ⇌ R¹R²NH₂⁺ + OH⁻

Bicarbonate Formation: CO₂ + OH⁻ ⇌ HCO₃⁻

This pathway results in a 1:1 stoichiometry, where one mole of the amine can capture one mole of CO2, effectively doubling the theoretical absorption capacity compared to the carbamate formation route. nih.gov Molecular dynamics simulations on AMP show that while it has similar basicity to some tertiary amines that also form bicarbonate, its specific hydrogen-bonding network with water facilitates a lower energy barrier for CO2 hydration, enhancing the absorption rate. rsc.org Given its structural similarity, this compound is expected to follow this bicarbonate-dominant absorption mechanism, offering the potential for high CO2 loading capacities.

The performance of an amine solvent is evaluated based on its absorption capacity, reaction rate, and the energy required for regeneration. Based on data from structurally similar amines, the anticipated performance of this compound can be projected.

Absorption Capacity and Rate: Sterically hindered amines like AMP exhibit high CO2 loading capacity and cyclic capacity but often have slower absorption rates compared to MEA. researchgate.net To counteract this, they are frequently used in blends with a faster-reacting amine, such as piperazine (B1678402) (PZ), which acts as a rate promoter. aip.orgmdpi.com A blend of AMP and PZ, for instance, shows a significantly improved CO2 absorption rate while maintaining a high loading capacity. mdpi.com It is probable that this compound would also benefit from being blended with a kinetic promoter to balance its high capacity with a practical absorption rate.

| Parameter | 30 wt% MEA | Aqueous AMP Blends (AMP+PZ) | Anticipated for this compound |

|---|---|---|---|

| Theoretical Capacity (mol CO₂/mol amine) | 0.5 | ~1.0 nih.gov | ~1.0 |

| Regeneration Energy (MJ/kg CO₂) | 3.8 - 4.8 aip.org | 3.4 - 4.7 aip.org | Potentially Low |

| Regeneration Efficiency (%) | - | 90.8 - 98.93 aip.org | Potentially High |

| Relative Absorption Rate | High | Moderate to High (with promoter) mdpi.com | Moderate (likely requires promoter) |

Solvent degradation is a critical issue in CO2 capture, leading to solvent loss, equipment corrosion, and the formation of volatile emissions. researchgate.net Degradation occurs through two primary pathways: thermal degradation in the high-temperature stripper and oxidative degradation from oxygen in the flue gas. bioline.org.br

Sterically hindered amines like AMP are generally more resistant to thermal degradation than MEA but can be susceptible to oxidative degradation. collectionscanada.gc.ca However, the bicarbonate formation mechanism favored by these amines in the presence of CO2 can reduce the oxidative degradation rate. collectionscanada.gc.ca

Detailed studies on the degradation of AMP, both alone and in blends, provide a strong basis for predicting the degradation behavior of this compound. nih.govacs.org

Thermal Degradation: The primary thermal degradation product identified for AMP is 4,4-dimethyl-2-oxazolidinone (DMOZD), formed via an intramolecular cyclization reaction. nih.govusn.no Other significant products include ammonia (B1221849), acetone, and self-reaction products like 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP). nih.gov Due to its similar backbone, this compound would likely form an analogous oxazolidinone (4,4-dimethyl-3-ethyl-2-oxazolidinone) and other related products.

Oxidative Degradation: The oxidative degradation of AMP is complex, yielding products such as formic acid, N-(2-hydroxy-1,1-dimethylethyl)glycine, formaldehyde, and acetone. nih.govacs.orgresearchgate.net The presence of an ethyl group on the nitrogen in this compound would likely lead to additional or different oxidation products resulting from reactions at the ethyl group.

| Degradation Type | Identified Products for AMP | Potential Analogous Products for this compound |

|---|---|---|

| Thermal | 4,4-dimethyl-2-oxazolidinone (DMOZD) | 4,4-dimethyl-3-ethyl-2-oxazolidinone |

| Ammonia | Ammonia, Ethylamine (B1201723) | |

| Acetone | Acetone | |

| 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP) | Self-reaction products | |

| Oxidative | Formic Acid | Formic Acid, Acetic Acid |

| N-(2-hydroxy-1,1-dimethylethyl)glycine | N-ethyl-N-(2-hydroxy-1,1-dimethylethyl)glycine | |

| Formaldehyde, Acetaldehyde | Formaldehyde, Acetaldehyde |

Development of Novel Functional Materials Utilizing this compound

The bifunctional nature of alkanolamines, possessing both a reactive amino group and a hydroxyl group, makes them valuable building blocks in polymer chemistry and material science. rsc.orgresearchgate.net While direct applications of this compound in functional materials are not widely documented, its chemical structure suggests several potential uses.

The hydroxyl (-OH) and secondary amine (-NH) groups can participate in a variety of polymerization and modification reactions:

Polymer Synthesis: Alkanolamines can be used to synthesize polyesters, polyamides, and polyurethanes. For instance, they can act as monomers in condensation polymerizations. The depolymerization of waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) with alkanolamines can yield terephthalamide-diol monomers, which can be subsequently re-polymerized into new functional materials like self-healing ionenes. rsc.org this compound could be employed in similar strategies to create novel polymers with specific properties conferred by its unique sterically hindered structure.

Curing Agents: The amine functionality allows it to act as a curing agent for epoxy resins. The reaction of the amine with the epoxide rings leads to cross-linking, forming a rigid thermoset material. The reaction rate and final properties of the cured resin would be influenced by the steric hindrance and basicity of the amine.

Functional Additives: The dual functionality makes it a candidate for creating functional additives like surfactants or corrosion inhibitors. The molecule has both a hydrophilic head (hydroxyl and amino groups) and a moderately hydrophobic tail (alkyl groups), suggesting potential surface-active properties.

Templates for Porous Materials: Alkanolamines are also used as structure-directing agents (templates) in the synthesis of microporous materials like silicoaluminophosphate (SAPO) molecular sieves. bohrium.comjchemrev.com These materials have applications in catalysis and gas separation. The specific size and shape of the this compound molecule could potentially direct the formation of novel pore structures.

The development of functional materials from this compound remains an area ripe for exploration, leveraging its distinct chemical handles to build new macromolecular architectures.

Future Research Directions and Challenges in 2 Ethylamino 2 Methylpropan 1 Ol Studies

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary focus of future research will be the development of synthetic pathways to 2-(ethylamino)-2-methylpropan-1-ol that are both sustainable and exhibit high atom economy. Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Green chemistry principles are increasingly guiding the design of new synthetic strategies.

Key research directions include:

Catalyst- and Solvent-Free Conditions: Investigating reactions that proceed efficiently without the need for catalysts or solvents is a major goal. beilstein-journals.org Such approaches minimize waste and reduce the environmental impact associated with solvent use and catalyst disposal. beilstein-journals.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. smolecule.com

Atom-Economical Reactions: The concept of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is a critical metric for evaluating the "greenness" of a synthesis. researchgate.net Future work will focus on designing reactions, such as domino or tandem processes, that are inherently atom-economical. nih.govaablocks.com

A comparison of traditional versus potential green synthetic approaches is highlighted below:

| Feature | Traditional Synthesis | Green Synthesis |

| Catalyst | Often requires transition metal catalysts | Aims for catalyst-free or biocatalytic routes |

| Solvent | Typically uses volatile organic compounds (VOCs) | Prefers water, supercritical fluids, or solvent-free conditions smolecule.com |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents | High, with minimal byproduct formation researchgate.net |

| Energy Input | Often requires prolonged heating | Utilizes alternative energy sources like microwaves to reduce energy consumption smolecule.com |

Deeper Elucidation of Complex Reaction Pathways and Stereochemical Control

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and achieving desired outcomes. Many synthetic transformations involve complex, multi-step pathways that are not yet fully understood. youtube.com

Future research in this area will likely involve:

Mechanistic Studies: Detailed kinetic and isotopic labeling studies can provide valuable insights into reaction intermediates and transition states.

Stereochemical Control: For chiral amino alcohols, achieving high levels of stereochemical control is paramount, particularly for pharmaceutical applications. Research into new chiral catalysts and auxiliaries will be essential. The development of organocatalysts, for instance, has shown promise in achieving stereoselective transformations. uva.es

Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides a wealth of information that is often missed with traditional offline analysis. The integration of in-situ spectroscopic techniques is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters.

Future advancements will likely focus on the application of techniques such as:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique allows for the continuous monitoring of the concentration of reactants, intermediates, and products in a reaction mixture. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about species present in the reaction vessel as the reaction progresses. researchgate.net

Mass Spectrometry (MS): Real-time mass spectrometry can be used to identify and quantify volatile or semi-volatile components of a reaction. researchgate.net

The data obtained from these techniques will be invaluable for building accurate kinetic models and for the implementation of Process Analytical Technology (PAT) in the synthesis of this compound.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry has emerged as an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and calculate various molecular properties. researchgate.net

Future efforts in this domain will concentrate on:

Improving Accuracy: Developing more accurate and computationally efficient models to better predict reaction outcomes and spectroscopic properties. researchgate.net

Solvation Effects: Accurately modeling the role of the solvent in chemical reactions remains a significant challenge. Continued development of continuum and explicit solvation models is necessary. researchgate.net

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and activities of a wide range of amino alcohols, aiding in the design of new molecules with desired characteristics. ifpenergiesnouvelles.fr

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculating reaction energies, activation barriers, and spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different environments, such as in solution. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or physical properties based on molecular structure. ifpenergiesnouvelles.fr |

Exploration of Emerging Applications in Green Chemistry and Sustainable Technologies

The unique properties of this compound and related amino alcohols make them attractive candidates for a variety of applications in green and sustainable technologies. A significant area of interest is their use in carbon capture and storage (CCS) technologies.

Future research will likely explore:

CO2 Capture: Aqueous solutions of amines, including sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (a related compound), are effective solvents for capturing carbon dioxide from flue gases and natural gas. researchgate.netresearchgate.netresearchgate.net Further research will focus on optimizing the structure of the amine to improve CO2 absorption capacity, reduce regeneration energy, and minimize degradation. researchgate.netresearchgate.net

Biocatalysis and Renewable Feedstocks: The synthesis of amino alcohols from renewable feedstocks using biocatalytic methods is a promising avenue for sustainable production.

Novel Materials: The incorporation of this compound into polymers or other materials could lead to the development of new functional materials with unique properties.

The development of efficient and environmentally friendly CO2 capture technologies is a critical step towards mitigating climate change, and amino alcohols like this compound are poised to play a significant role in this endeavor. researchgate.net

Q & A

Basic: What synthetic routes are recommended for 2-(Ethylamino)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination: Reacting 2-methylpropan-1-ol derivatives with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvents such as ethanol or dichloromethane are used, and pH is maintained at ~6–7 to favor imine formation .

- Nucleophilic Substitution: Substituting a leaving group (e.g., halogen) on 2-methylpropan-1-ol with ethylamine under reflux conditions. Catalysts like palladium on carbon may enhance yield .

Optimization Strategies:

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions like over-reduction.

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Raney Ni) to improve selectivity.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity product. Monitor purity via NMR or HPLC .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the ethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂) and hydroxyl proton (δ 1.5–2.0 ppm, broad).

- ¹³C NMR: Confirm quaternary carbon (C-OH) at ~70 ppm and ethylamino carbons at 40–50 ppm .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of H₂O or ethylamine) validate the structure .

- Infrared (IR) Spectroscopy: O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm functional groups .

Validation: Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies between computational models and experimental data in studying the compound’s reactivity?

Methodological Answer:

Discrepancies often arise in reaction kinetics or thermodynamic predictions. To address this:

Parameter Refinement: Recalibrate computational models (e.g., DFT, molecular dynamics) using experimental data (e.g., reaction rates, activation energies) .

Sensitivity Analysis: Identify which parameters (e.g., solvent polarity, temperature) most affect outcomes. For example, CO₂ absorption studies of similar ethanolamines show temperature-dependent deviations between modeled and experimental results (Figure 42–44 in ).

Experimental Validation: Perform controlled experiments (e.g., varying pH, concentration) to isolate variables. Use Arrhenius plots to compare predicted vs. observed activation energies.

Case Study: In CO₂ absorption studies, aqueous 2-(Ethylamino)ethanol models underestimated capacity at 313.15 K; adjusting solvation free energies in simulations improved alignment with experimental data .

Advanced: What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

Enzyme Assays:

- Kinetic Analysis: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases). Vary substrate and inhibitor concentrations to determine competitive vs. non-competitive inhibition .

- Docking Studies: Use molecular docking (AutoDock Vina) to predict binding modes. Compare with mutagenesis data (e.g., alanine scanning) to validate critical residues.

Cellular Uptake: Quantify intracellular accumulation via LC-MS in cell lysates. Adjust pH to mimic physiological conditions and assess passive vs. active transport .

Troubleshooting: Address solubility issues by using co-solvents (e.g., DMSO ≤1%) or prodrug strategies.

Advanced: How does the ethylamino group in this compound influence its CO₂ absorption capacity compared to ethanolamine derivatives?

Methodological Answer:

The ethylamino group enhances steric hindrance and basicity, affecting CO₂ binding:

Experimental Setup:

- Use a gas burette system to measure CO₂ uptake at 293–333 K. Compare with 2-aminoethanol under identical conditions .

- Monitor pH changes to track carbamate formation (higher pH favors bicarbonate).

Computational Analysis:

- Calculate pKa values (e.g., using COSMO-RS) to predict amine protonation states.

- Simulate CO₂ diffusion coefficients in aqueous solutions via molecular dynamics.

Findings: Ethylamino derivatives exhibit lower absorption capacity than ethanolamines at 313 K due to reduced nucleophilicity but show better thermal stability .

Advanced: How can researchers mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

Common byproducts include over-alkylated amines or oxidation products. Mitigation strategies:

- Stepwise Addition: Gradually introduce ethylamine to avoid excess, which drives side reactions.

- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of the hydroxyl group.

- Byproduct Analysis: Employ GC-MS or HPLC to identify impurities. For example, oxidation to ketones can be minimized by adding antioxidants (e.g., BHT) .

Case Study: Palladium-catalyzed reactions reduced byproduct yields from 15% to <5% in analogous amino alcohol syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.